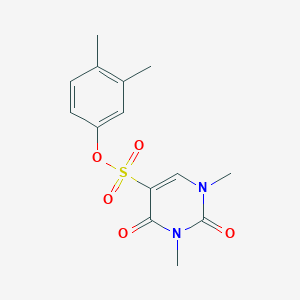

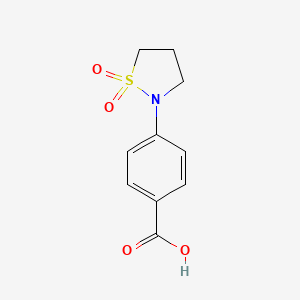

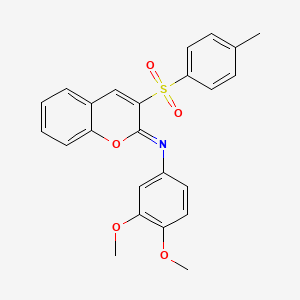

(3,4-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3,4-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, also known as DIDS, is a sulfonamide compound that has been extensively studied for its biological and pharmacological properties. This compound has been used as a research tool to study various physiological and biochemical processes in vitro and in vivo.

Aplicaciones Científicas De Investigación

Crystal Structure and Hydrogen Bonding

- R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : The study by (Balasubramani, Muthiah, & Lynch, 2007) explores the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. These structures reveal hydrogen-bonded bimolecular ring motifs, where the sulfonate group mimics the carboxylate anion's mode of association, showing the importance of sulfonate in forming stable crystal structures.

Conductance and Solvent Behavior

- Conductance in DMSO : (Gaware, 2021) investigates the conductance of a related compound, 6-(4-chlorophenyl)-1, 2, 3, 4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile, in a dimethyl sulphoxide-water mixture. This study provides insights into the interactions and solvent properties of similar dioxopyrimidine derivatives.

Anion Exchange Membranes

- Poly(Arylene Ether Sulfone)s with Quaternary Ammonium Groups : A study by (Wang et al., 2015) describes the synthesis of poly(arylene ether sulfone)s containing pendent 3,5-dimethylphenyl groups. These materials, with their quaternary ammonium groups, show promising applications as anion exchange membranes, offering insights into the potential utility of 3,4-dimethylphenyl substituted compounds in membrane technology.

Thermodynamic Studies

- Thermodynamics in DMSO : Research by (Gaware, 2020) on the densities and viscosities of a similar compound in DMSO indicates the spontaneous nature of reactions involving these compounds. These findings are relevant for understanding the thermodynamic behavior of (3,4-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate.

Supramolecular Chemistry

- Hydrogen-Bonded Supramolecular Motifs : The work by (Thanigaimani et al., 2009) explores hydrogen-bonded supramolecular motifs in 2-amino-4,6-dimethoxypyrimidinium picrate. This study helps to understand how these pyrimidine derivatives engage in hydrogen bonding, forming stable motifs, which could be relevant to (3,4-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate.

Propiedades

IUPAC Name |

(3,4-dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c1-9-5-6-11(7-10(9)2)21-22(19,20)12-8-15(3)14(18)16(4)13(12)17/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDPGSASAZUIQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816305 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(3,4-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2409115.png)

![7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2409123.png)

![Ethyl 4-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2409128.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclopropylpropanamide](/img/structure/B2409130.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2409131.png)